Bicyclo[2.1.1]hexane-5-carboxylic acid
Overview
Description
Bicyclo[2.1.1]hexane-5-carboxylic acid is a unique compound characterized by its rigid bicyclic structure. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its conformational rigidity and stability. The rigid structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often require the use of photochemistry, where a suitable precursor undergoes cycloaddition under UV light . The use of a mercury lamp is common, although it presents technical challenges and requires specialized equipment .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in photochemical methods and the development of scalable synthetic routes have made it possible to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The rigid structure of the compound influences the reactivity and the types of products formed.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The rigid structure of this compound makes it a valuable scaffold in drug design.
Materials Science: The compound’s stability and rigidity make it suitable for use in the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets through its rigid structure. This rigidity allows for precise interactions with enzymes and receptors, enhancing the compound’s efficacy in various applications. The pathways involved often include binding to specific active sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other similar compounds such as bicyclo[1.1.1]pentane and cyclopentane derivatives. Unlike cyclopentane, which is flexible and can adopt multiple conformations, this compound is rigid and maintains a fixed conformation . This rigidity is advantageous in applications requiring precise molecular interactions.
List of Similar Compounds
- Bicyclo[1.1.1]pentane
- Cyclopentane derivatives
- 2,5-disubstituted bicyclo[2.1.1]hexanes
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-1-2-5(6)3-4/h4-6H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDENVWNGCLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304764 | |
Record name | Bicyclo[2.1.1]hexane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-15-7 | |
Record name | NSC167216 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.1.1]hexane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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